molecular formula C11H18ClNO3S B1447724 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride CAS No. 1823863-98-4

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

Cat. No.: B1447724
CAS No.: 1823863-98-4
M. Wt: 279.78 g/mol
InChI Key: OKYNEJQTYFQHOU-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a furan ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride typically involves the reaction of furan-2-ylmethanol with piperidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, sulfides, and substituted piperidine derivatives .

Scientific Research Applications

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine
  • 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine sulfate
  • 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine nitrate

Uniqueness

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-2-1-7-15-11)8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYNEJQTYFQHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
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4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
Reactant of Route 6
4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

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